[(E)-5-hydroxyhex-1-enyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-5-hydroxyhex-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyhexenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-5-hydroxyhex-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 5-hexen-1-ol using a borane reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale hydroboration-oxidation reactions. The choice of reagents and conditions can vary, but the use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-5-hydroxyhex-1-enyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
[(E)-5-hydroxyhex-1-enyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of [(E)-5-hydroxyhex-1-enyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
Vinylboronic acid: Employed in polymer chemistry and materials science
Uniqueness
[(E)-5-hydroxyhex-1-enyl]boronic acid is unique due to its hydroxyhexenyl chain, which imparts distinct reactivity and properties compared to other boronic acids. This structural feature allows for specific interactions and applications that are not possible with simpler boronic acids .
Eigenschaften
CAS-Nummer |
345897-12-3 |
---|---|
Molekularformel |
C6H13BO3 |
Molekulargewicht |
143.98 g/mol |
IUPAC-Name |
[(E)-5-hydroxyhex-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO3/c1-6(8)4-2-3-5-7(9)10/h3,5-6,8-10H,2,4H2,1H3/b5-3+ |
InChI-Schlüssel |
ITBVRCLNMJOAPH-HWKANZROSA-N |
Isomerische SMILES |
B(/C=C/CCC(C)O)(O)O |
Kanonische SMILES |
B(C=CCCC(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.